![molecular formula C14H19ClN2O B5401892 N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide](/img/structure/B5401892.png)
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential use in pharmaceutical research. CPCA is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide is believed to act as a dopamine receptor antagonist, meaning that it blocks the activity of dopamine in the brain. This mechanism of action has been shown to be effective in treating the symptoms of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including reducing the levels of dopamine in the brain, increasing the levels of serotonin in the brain, and reducing the levels of norepinephrine in the brain. These effects have been linked to the potential use of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide as a treatment for Parkinson's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide in lab experiments is that it has a well-defined mechanism of action, making it a useful tool for studying the effects of dopamine receptor antagonists. However, one limitation of using N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide, including:
1. Further study of the mechanisms of action of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide and its potential use as a treatment for Parkinson's disease and other neurological disorders.
2. Investigation of the potential use of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide as a tool for studying the effects of other drugs on dopamine receptor activity.
3. Exploration of the potential use of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide in the development of new drugs for the treatment of neurological disorders.
4. Investigation of the potential side effects of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide and the development of strategies to minimize these effects.
5. Study of the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide to better understand its potential use in clinical settings.
Synthesis Methods
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 3-methylpiperidine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through a series of recrystallizations to yield pure N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide has been studied for its potential use in a variety of scientific research applications, including as a potential treatment for Parkinson's disease and as a tool for studying the mechanisms of action of other drugs.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXBZBWKHQTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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